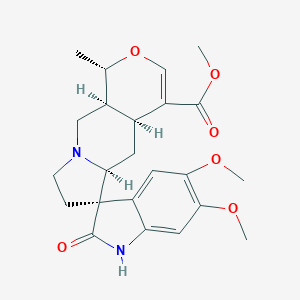

Carapanaubine

Description

Overview of Monoterpene Indole (B1671886) Alkaloids (MIAs) in Natural Product Chemistry

Monoterpene indole alkaloids (MIAs) represent a large and significant class of natural products, with over 3,000 identified compounds. mdpi.com These alkaloids are predominantly found in medicinal plants, particularly within the order Gentianales. mdpi.com Their defining structural feature is a composite skeleton derived from two distinct biosynthetic precursors: a monoterpene unit, typically from the iridoid pathway, and an indole moiety originating from the amino acid tryptophan. researchgate.netresearchgate.net

The biosynthesis of nearly all MIAs proceeds through a crucial intermediate called strictosidine (B192452). mdpi.com This central precursor is formed by the condensation of tryptamine (B22526) and secologanin (B1681713). mdpi.com The remarkable diversity of MIA structures arises from the subsequent enzymatic modifications of the strictosidine backbone. mdpi.com This structural variety translates into a wide array of biological activities, with MIAs being investigated for their potential as anticancer, antimalarial, and anti-arrhythmic agents, among others. researchgate.netrsc.org The intricate and often stereochemically complex architectures of MIAs present significant challenges and opportunities for synthetic chemists and biologists alike. rsc.org

Historical Account of Carapanaubine Isolation and Early Research Discoveries

This compound was first isolated from the plant Aspidosperma carapanauba. knapsackfamily.com It has also been reported in other plant species, including Rauvolfia volkensii, Vinca pubescens, and Vinca sardoa. knapsackfamily.comnih.govinformit.org Early research on this compound focused on its isolation and structural elucidation. The determination of its complex molecular structure, C23H28N2O6, was a significant achievement, relying on the analytical techniques of the time. nih.govebi.ac.uk

The initial studies laid the groundwork for understanding this compound as an oxindole (B195798) alkaloid, a specific subtype of indole alkaloids. researchgate.net These foundational investigations were crucial in placing this compound within the broader landscape of MIA chemistry and providing the necessary structural information for any subsequent research into its properties and potential applications.

Evolution of Academic Research Paradigms Applied to Complex Natural Products

The study of complex natural products like this compound has evolved dramatically over the decades. Initially, research was heavily reliant on isolation from natural sources and structural elucidation through classical chemical degradation and spectroscopic methods. However, the low abundance of many natural products in their native sources often hampered further investigation. mdpi.com

The advent of modern synthetic organic chemistry provided a new paradigm. Total synthesis became a powerful tool not only for confirming structures but also for producing larger quantities of rare natural products for biological evaluation. acs.org This has been driven by the development of new synthetic methodologies, including stereoselective and asymmetric catalysis, which are essential for constructing the intricate three-dimensional structures of molecules like this compound. acs.org

More recently, the fields of metabolic engineering and synthetic biology have offered revolutionary approaches. mdpi.comspringernature.com By understanding and reconstituting the biosynthetic pathways of natural products in heterologous hosts, such as microbes or other plants, it is becoming possible to produce these complex molecules in a more sustainable and scalable manner. mdpi.comnih.gov This approach not only facilitates the production of known compounds but also opens up possibilities for generating novel, "unnatural" natural products with potentially new biological activities through enzymatic and genetic manipulation. chemistryviews.org This evolution from extraction to synthesis to biosynthesis represents a significant shift in how scientists approach the study and utilization of complex natural products. frontiersin.orgresearchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

1255-02-3 |

|---|---|

Molecular Formula |

C23H28N2O6 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

methyl (1S,4aS,5aS,6R,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23+/m0/s1 |

InChI Key |

QIZNWMMOECVGAP-GHTUMPRVSA-N |

SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Botanical Sources of Carapanaubine

The presence of this compound has been confirmed in a select group of plant families, primarily within the Apocynaceae family. Its discovery and subsequent isolation have been linked to genera renowned for their complex alkaloid profiles.

The genus Rauvolfia is a significant source of bioactive indole (B1671886) alkaloids, with a long history in traditional medicine. This compound has been specifically reported as a constituent of Rauvolfia volkensii, an African species of the genus nih.gov. This plant is a rich reservoir of alkaloids, and studies have identified numerous related compounds alongside this compound.

Phytochemical investigations of R. volkensii have led to the isolation of at least 26 distinct alkaloids from its roots. nih.gov These compounds are categorized into several main groups, including sarpagan, akuammicine, heteroyohimbine, yohimbine, and dihydroindole types. The principal alkaloids identified are often ajmaline and reserpiline nih.gov. Similarly, the leaves of R. volkensii have been found to contain various alkaloids, including pleiocarpamine (B1241704), picrinine, and akuammicine types documentsdelivered.com.

Rauvolfia serpentina, commonly known as Indian snakeroot, is another well-studied species of the genus. While this compound itself is not commonly listed among its primary isolates, R. serpentina contains a wide array of structurally related monoterpenoid indole alkaloids that provide chemical context.

| Alkaloid | Plant Source (Genus Rauvolfia) | Reference |

|---|---|---|

| This compound | R. volkensii | nih.gov |

| Ajmaline | R. volkensii, R. serpentina | nih.gov |

| Reserpiline | R. volkensii | nih.gov |

| Reserpine | R. serpentina, R. tetraphylla | ijpbs.com |

| Yohimbine | R. serpentina, R. tetraphylla | ijpbs.com |

| Ajmalicine | R. serpentina, R. tetraphylla | ijpbs.com |

| Sarpagine | R. serpentina | nih.gov |

The family Orchidaceae, and specifically the genus Dendrobium, is known for producing a unique spectrum of chemical constituents, including various types of alkaloids, bibenzyls, phenanthrenes, and polysaccharides frontiersin.orgfrontiersin.org. Extensive phytochemical analysis of Dendrobium officinale has led to the identification of several alkaloid classes, such as tropane, tetrahydroisoquinoline, quinolizidine, and piperidine alkaloids nih.govfrontiersin.orgbohrium.com. Other species like Dendrobium nobile are known to produce dendrobine-type alkaloids frontiersin.orgnih.gov.

However, despite detailed chemical investigations of D. officinale and other medicinal orchids, there is currently no scientific literature confirming the presence of the monoterpenoid indole alkaloid this compound in this genus or the wider Orchidaceae family nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netbiorxiv.orgnih.govnih.govmdpi.comcabidigitallibrary.orgresearchgate.net. The alkaloid profile of Dendrobium appears to be distinct from that of the Apocynaceae family, where this compound is found.

The genus Aspidosperma, also belonging to the Apocynaceae family, is the original and primary source from which this compound was first identified. The compound was named after the species Aspidosperma carapanauba, from which it was initially isolated. This genus is characterized by the significant occurrence of a diverse array of indole alkaloids, which are considered important taxonomic markers for the group scispace.com.

Species of Aspidosperma are known in South America by common names such as "carapanaúba," "peroba," and "quina," and are widely used in traditional medicine to treat a variety of ailments scispace.comscielo.brunesp.br. The chemical diversity of this genus is vast, with approximately 250 monoterpene indole alkaloids having been isolated from its various species scispace.com. The discovery of this compound within this genus highlights its importance as a source of structurally complex and biologically interesting alkaloids.

Tissue-Specific Localization and Accumulation Patterns of this compound within Producer Organisms

Research into the distribution of alkaloids within the plant body indicates that these compounds are not uniformly distributed. Different tissues often accumulate distinct profiles and concentrations of specific alkaloids. Studies on the genus Rauvolfia provide the clearest insights into these patterns for this compound and its relatives.

The roots are frequently the primary site of alkaloid accumulation in Rauvolfia species. Investigations of R. volkensii successfully isolated 26 different alkaloids, including this compound, from the root material nih.gov. Similarly, studies on R. serpentina and R. tetraphylla have focused on the roots as the main source of commercially and medicinally important alkaloids like reserpine and ajmaline researchgate.net. One study noted that the highest concentration of certain alkaloids in Rauvolfia rosea was found in the bark of thinner roots researchgate.net.

However, alkaloids are not exclusively confined to the roots. Research has also identified a range of alkaloids in the leaves and stems of Rauvolfia species, though often in different compositions or lower concentrations than in the roots documentsdelivered.comresearchgate.net.

| Plant Tissue | Findings | Species Example | Reference |

|---|---|---|---|

| Roots | Primary site for a wide array of alkaloids, including this compound. | R. volkensii | nih.gov |

| Root Bark | Highest concentration of weakly basic alkaloids. | R. rosea | researchgate.net |

| Leaves | Contains a distinct profile of alkaloids, such as pleiocarpamine and picrinine. | R. volkensii | documentsdelivered.com |

| Stems | Alkaloids present, distribution studied alongside leaves and roots. | African Rauvolfia Species | researchgate.net |

Ecological and Biogeographical Factors Influencing this compound Production

The synthesis and accumulation of secondary metabolites like this compound in plants are complex processes influenced by a combination of genetic, ecological, and biogeographical factors. While specific studies focusing exclusively on the environmental triggers for this compound production are limited, general principles of chemical ecology and biogeography can be applied to its known botanical sources.

Biogeography, the study of the distribution of species through space and time, indicates that the native ranges of this compound-producing plants dictate its availability. For instance, Rauvolfia serpentina is endemic to the Indian subcontinent and Southeast Asian countries, typically found in the Himalayan foothills at elevations up to 1300-1400 meters. The geographical distribution of Aspidosperma species is centered in the Americas, primarily from Mexico to Argentina scispace.com. This geographic isolation means that the natural occurrence of this compound is restricted to these specific regions.

Ecological factors within these habitats play a crucial role in regulating alkaloid production. These factors can include:

Climate: Temperature and precipitation are known to affect enzyme activity and gene expression related to alkaloid biosynthesis.

Soil Composition: The availability of nutrients and minerals in the soil can influence the production of precursor molecules needed for alkaloid synthesis.

Biotic Stress: Herbivory and pathogen attacks are significant drivers of secondary metabolite production, as many alkaloids serve defensive functions for the plant.

While these factors are known to influence alkaloid content in medicinal plants generally, further research is needed to determine the specific ecological and biogeographical variables that directly impact the concentration and chemical profile of this compound in its host species.

Biosynthetic Pathways and Regulatory Mechanisms

Elucidation of Precursor Incorporation into Carapanaubine

The fundamental building blocks of this compound have been identified through metabolic studies, tracing their origin to primary metabolic pathways.

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including this compound, begins with the condensation of two primary precursors: tryptamine (B22526) and secologanin (B1681713). Tryptamine is an indole moiety derived from the amino acid tryptophan through decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC), which links primary and secondary metabolism. Secologanin, a terpenoid component, is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This intricate iridoid glucoside is the product of a series of enzymatic steps starting from geranyl pyrophosphate (GPP).

Studies on various plants, including Dendrobium officinale, have confirmed that this compound is a terpenoid indole alkaloid (TIA) that originates from these precursors. The presence of a proposed TIA biosynthesis pathway in D. officinale and the dramatic increase in this compound levels upon feeding with tryptophan and secologanin provide strong evidence for their role as the primary intermediates.

Due to the typically low yields of TIAs in their native plant sources, significant research has focused on enhancing the metabolic flux towards their production. Strategies include the overexpression of rate-limiting enzymes and the application of elicitors to stimulate the entire biosynthetic pathway.

A key strategy involves precursor feeding. In experiments with Dendrobium officinale protocorm-like bodies (PLBs), the combined application of tryptophan, secologanin, and the plant stress hormone methyl jasmonate (MeJA) resulted in a significant increase in total alkaloid content. Notably, the level of this compound increased dramatically—by over 1900-fold in one study—demonstrating that the availability of these precursors is a limiting factor and that the metabolic pathway can be substantially enhanced. This suggests that the treatment boosted the metabolic flux from primary metabolism into the TIA pathway. Other metabolic engineering approaches in plants like Catharanthus roseus have shown that increasing the availability of early terpenoid precursors, such as by overexpressing geraniol (B1671447) synthase (GES), can also elevate the production of downstream MIAs.

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The conversion of precursors into the core MIA scaffold and subsequent modification into this compound is orchestrated by a series of specialized enzymes.

A pivotal enzyme in the biosynthesis of all MIAs is strictosidine (B192452) synthase (STR). STR catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3α-(S)-strictosidine. This reaction is the gateway to the entire family of over 2000 monoterpenoid indole alkaloids. The structure and function of STR have been extensively studied, revealing a six-bladed β-propeller fold that is unique among plant enzymes.

Following its synthesis, strictosidine is acted upon by strictosidine β-D-glucosidase (SGD). This enzyme hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone. This unstable intermediate is the substrate for subsequent cyclization and rearrangement reactions that lead to the diverse skeletons of different MIA classes, from which this compound is ultimately formed. Studies have confirmed that treatment with precursors and elicitors that lead to increased this compound accumulation also result in increased STR activity.

Modern genomic and transcriptomic approaches have been instrumental in identifying the genes responsible for TIA biosynthesis. The genes encoding the enzymes for a specific secondary metabolic pathway are often organized into biosynthetic gene clusters (BGCs) within the organism's genome.

In Dendrobium officinale, transcriptomic analysis was performed on tissues treated with tryptophan, secologanin, and MeJA—conditions known to induce this compound accumulation. This analysis identified a large number of differentially expressed genes (DEGs) compared to control samples. Crucially, many of these upregulated genes were enriched in pathways related to alkaloid biosynthesis, including the TIA pathway. Key enzyme-encoding genes, such as those for strictosidine synthase (DoSTR),

Bioregulatory Mechanisms Governing this compound Accumulation

Impact of Elicitors (e.g., Methyl Jasmonate) on this compound Production

Elicitors are compounds that stimulate the production of secondary metabolites in plants. Methyl jasmonate (MeJA), a well-known plant signaling molecule, has been identified as a significant elicitor in the biosynthesis of terpenoid indole alkaloids (TIAs), including this compound. fishersci.cafishersci.ca

Research conducted on protocorm-like bodies (PLBs) of Dendrobium officinale demonstrated the potent effect of MeJA in combination with TIA precursors, tryptophan and secologanin. fishersci.cauni.lu In one study, the application of 100 µM MeJA, along with 9 µM tryptophan and 6 µM secologanin, resulted in a total alkaloid content that was 2.05 times greater than that of the control group after 36 days. uni.lu

Metabolic profiling using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) revealed a dramatic increase in this compound levels, with a remarkable 1928.46-fold rise in treated samples compared to controls. fishersci.ca This substantial increase suggests a significant metabolic shift, redirecting metabolic flux towards the TIA biosynthetic pathway. fishersci.cauni.lumpg.de The study also observed a concurrent decrease in other metabolites like pelletierine (B1199966) and senkirkine, as well as most sugars and organic acids, further indicating a rerouting of primary metabolism to support TIA production. fishersci.ca

The mechanism behind this enhanced production involves the upregulation of key biosynthetic enzymes. fishersci.ca High-performance liquid chromatography (HPLC) analysis showed that the activity of strictosidine synthase (STR), a crucial enzyme that condenses tryptamine and secologanin to form strictosidine, was increased in the MeJA-treated plant tissues. fishersci.cauni.lu MeJA is known to activate the expression of genes encoding enzymes in the TIA pathway, and the observed increase in linolenic acid, a precursor for jasmonate biosynthesis, suggests that exogenous MeJA may also boost the endogenous production of jasmonates, further amplifying the effect. fishersci.ca

Table 1: Effect of Methyl Jasmonate and Precursors on Metabolite Abundance in D. officinale

| Metabolite | Fold Change (Treated vs. Control) | Metabolite Class |

|---|---|---|

| This compound | 1928.46 | Terpenoid Indole Alkaloid |

| Pelletierine | 0.57 | Piperidine Alkaloid |

| Senkirkine | 0.68 | Pyrrolizidine Alkaloid |

Hormonal and Environmental Regulation of Biosynthetic Gene Expression

The expression of genes involved in the this compound biosynthetic pathway is intricately regulated by a network of hormonal signals and environmental cues. metabolomicsworkbench.org As a terpenoid indole alkaloid (TIA), its synthesis is subject to the complex regulatory mechanisms governing this entire class of compounds. fishersci.ca

Hormonal Regulation: Plant hormones are central to controlling TIA biosynthesis. Jasmonates, including methyl jasmonate, are powerful stimulators of the pathway. metabolomicsworkbench.org They are known to induce the expression of transcription factors, such as ORCA3 in Catharanthus roseus, which in turn activate a suite of TIA biosynthetic genes, including strictosidine synthase (STR). metabolomicsworkbench.org

Conversely, the hormone auxin has been shown to have an inhibitory effect on TIA biosynthesis. metabolomicsworkbench.org Studies in C. roseus cell cultures have demonstrated that transferring cells from a medium containing auxin to one without it induces the TIA pathway. metabolomicsworkbench.org Other hormones like ethylene (B1197577) and cytokinin have also been implicated in enhancing TIA biosynthesis, showcasing a complex hormonal cross-talk. metabolomicsworkbench.org This hormonal balance allows the plant to finely tune the production of alkaloids in response to developmental and physiological needs. science.govfishersci.nl

Environmental Regulation: Environmental factors can significantly influence gene expression, often by modulating the plant's hormonal balance. nih.govnih.gov While specific research on the direct environmental regulation of this compound gene expression is limited, general principles of how environment affects secondary metabolism are applicable. Factors such as light, temperature, and stress can alter gene expression through various mechanisms, including epigenetic modifications and the activation of transcription factors. nih.govnih.govmetabolomicsworkbench.org

For example, light quality, such as the red to far-red light ratio, is a critical environmental signal that can trigger widespread changes in gene expression, a process known as shade avoidance. fishersci.nl These light-mediated responses often involve changes in the levels of hormones like auxin, gibberellins, and cytokinins, which are known regulators of the TIA pathway. fishersci.nl Similarly, exposure to stressors like UV radiation or toxins can lead to changes in DNA packaging or the activity of transcription factors, thereby altering the expression of biosynthetic genes. nih.gov These environmental inputs are integrated into the plant's regulatory network, ultimately affecting the allocation of resources towards growth or the production of defensive compounds like this compound.

Chemical Synthesis and Derivatization Approaches

Strategies for the Partial Synthesis of Carapanaubine

The partial synthesis of this compound has been a significant stepping stone in understanding the chemical reactivity of related natural products and in confirming the stereochemical relationships between different alkaloids. A notable approach involves the oxidative transformation of yohimbinoid alkaloids. wikidata.org This strategy leverages the more readily available yohimbine-type skeletons to construct the characteristic oxindole (B195798) core of this compound.

One of the key transformations in the partial synthesis of this compound is the conversion of the indole (B1671886) nucleus of a suitable precursor into an oxindole. wikidata.org This is often achieved through carefully controlled oxidation reactions. The stereochemistry of the starting material is crucial, as it dictates the stereochemical outcome of the final product. For instance, the partial synthesis of this compound has been accomplished, which also helped to establish the stereochemistry of related alkaloids like pteropodine (B150619) and isopteropodine. wikidata.orgcdutcm.edu.cn

The general scheme for such a partial synthesis can be summarized as:

Selection of a suitable yohimbinoid precursor with the correct stereochemical configuration.

Oxidative rearrangement of the indole ring to form the spiro-oxindole core.

Functional group manipulations to match the substitution pattern of this compound.

These partial syntheses are invaluable not only for providing access to rare alkaloids but also for verifying structural assignments made through spectroscopic methods.

Total Synthesis Efforts for this compound and Related Oxindole Alkaloids

While a complete total synthesis of this compound itself is a complex undertaking, significant progress has been made in the total synthesis of structurally related spiro-oxindole and complex indole alkaloids. These efforts provide a roadmap for the eventual total synthesis of this compound. Indole alkaloids of the corynanthe type, which are structurally related to this compound, have been the focus of numerous synthetic studies due to the challenge of stereoselectively creating multiple chiral centers and their interesting biological activities. nih.gov

A key challenge in the synthesis of these molecules is the construction of the spiro-oxindole core with the correct stereochemistry. Modern synthetic methods, such as catalytic stereoselective reactions, have been instrumental in addressing this challenge. For example, a highly stereoselective aldol (B89426) reaction catalyzed by a silver(I) and cinchona-derived aminophosphine (B1255530) ligand system has been used to form a highly substituted oxazoline (B21484) ring, which then sets the C1 spirocyclic stereocenter for further transformations in the synthesis of a spiro-oxindole alkaloid. wikipedia.org

The total synthesis of complex bisindole alkaloids, which feature two indole or oxindole units, also offers insights into the methodologies required for this compound. For instance, the first total synthesis of (–)-voacinol and (–)-voacandimine C was achieved through a late-stage C7-methylenation strategy, inspired by a biogenetic hypothesis. ayurvedjournal.com Furthermore, the total synthesis of other complex alkaloids like macralstonidine and pleiocarpamine (B1241704) highlights the intricate strategies required for assembling polycyclic alkaloid frameworks. nih.gov The synthesis of strychnofoline, a Strychnos alkaloid with a unique spirooxindole architecture, has been achieved in a highly efficient nine-step enantioselective synthesis, showcasing the power of sequential transformations in constructing the spiro[pyrrolidine-3,3'-oxindole] motif.

Design and Synthetic Routes for this compound Analogues and Derivatives

The development of synthetic routes to analogues and derivatives of this compound is driven by the desire to explore the structure-activity relationships of this class of alkaloids. By systematically modifying the this compound scaffold, researchers can identify key structural features responsible for its biological activity.

The structural modification of the this compound scaffold can be approached by altering various parts of the molecule. This includes modifications to the aromatic ring, the pyran ring, and the indolizidine moiety. The synthesis of derivatives often involves leveraging key intermediates from a total or partial synthesis and subjecting them to further chemical transformations.

For example, analogues could be created by:

Altering substituents on the aromatic ring: Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule.

Modifying the pyran ring: Opening or altering the pyran ring could lead to novel scaffolds with different conformational properties.

Varying the stereochemistry: The synthesis of diastereomers of this compound could help to elucidate the importance of each stereocenter for biological activity.

The synthesis of derivatives of other complex alkaloids, such as lappaconitine, where amide and sulfonamide derivatives were designed and synthesized, provides a template for how such modifications can be systematically explored. nih.gov Similarly, the synthesis of coumarin (B35378) and homoisoflavonoid derivatives through alkylation and acylation reactions showcases common strategies for generating a library of analogues. nih.gov

The quest to synthesize complex indole alkaloids like this compound has spurred the development of new and powerful synthetic methodologies. wikipedia.org These methods aim to construct the intricate polycyclic systems of these natural products in an efficient and stereoselective manner. fishersci.ca

Several innovative strategies have emerged:

Organocatalytic Asymmetric Cascade Reactions: These reactions allow for the rapid construction of complex molecular architectures from simple precursors in a single step with high stereocontrol. fishersci.ca

Palladium-Catalyzed Reactions: The Larock indole synthesis, for instance, uses palladium catalysis to fuse 2-iodoaniline (B362364) with internal alkynes, offering a versatile approach to substituted indoles. guidetopharmacology.org

Intramolecular Cycloadditions: Nitrone-olefin 1,3-dipolar cycloaddition reactions have been explored as a key step to yield tricyclic isoxazolidine (B1194047) derivatives, which contain the stereochemical information needed for the final alkaloid target. nih.gov

Pictet-Spengler Reaction: This classic reaction remains a powerful tool for constructing the β-carboline framework found in many indole alkaloids and has been adapted for asymmetric synthesis. nih.gov

These and other novel methods, such as those involving gold catalysis or C-H activation, are continually expanding the toolbox of synthetic chemists, bringing the efficient and scalable synthesis of complex alkaloids like this compound ever closer to reality. wikidata.org

Advanced Structural Elucidation and Analytical Methodologies

Spectroscopic Techniques for Definitive Carapanaubine Structure Confirmation

Spectroscopic analysis is the cornerstone of structural elucidation in natural product chemistry. For a molecule like this compound, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential to unambiguously determine its constitution and spatial arrangement.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a foundational tool for the analysis of this compound and its related alkaloids. researchgate.netuit.no This technique couples the separation power of liquid chromatography with the precise mass analysis of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

The primary role of HR-LCMS is to provide an accurate mass measurement of the parent ion (e.g., [M+H]⁺). semanticscholar.org This precision allows for the determination of the compound's elemental composition, which is the first step in deducing its molecular formula. For instance, the structures of this compound isomers, such as iso-carapanaubine, have been determined using HRMS alongside other spectroscopic methods. tandfonline.comresearchgate.net This high level of mass accuracy is critical in distinguishing between compounds that have the same nominal mass but different elemental compositions. LC-MS is a preferred method for metabolomic profiling studies as it can detect a wide array of compounds with varying polarities from a complex mixture. researchgate.net

Table 1: Example of HR-LCMS Data Application

| Parameter | Information Provided | Significance for this compound |

|---|---|---|

| Retention Time (RT) | The time at which a compound elutes from the LC column. | Helps to distinguish between isomers which may have identical masses but different chromatographic behavior. |

| Accurate Mass (m/z) | High-precision mass-to-charge ratio of the molecular ion. | Allows for the calculation of the elemental formula (e.g., C₂₁H₂₄N₂O₃ for this compound). |

| Isotopic Pattern | The relative abundance of isotopic peaks. | Confirms the elemental composition derived from the accurate mass measurement. |

While HR-LCMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity and three-dimensional structure. The complete structural and stereochemical assignment of this compound and its isomers is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. core.ac.uk

1D NMR (¹H and ¹³C): ¹H NMR spectra reveal the number of different proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the number and types of carbon atoms (CH₃, CH₂, CH, C). core.ac.uk

2D NMR (COSY, HSQC, HMBC): These experiments establish the structural framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together spin systems. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different spin systems and establishing the complete carbon skeleton. core.ac.uk

Stereochemical Assignment (NOESY/ROESY): The relative stereochemistry of this compound's chiral centers is determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). core.ac.uk These experiments detect protons that are close in space, allowing for the assignment of their relative orientation (e.g., axial vs. equatorial). The magnitude of proton-proton coupling constants (J-values) also provides critical information about the dihedral angles between adjacent protons, further confirming stereochemical relationships. ipb.pt In some studies, the NMR data of newly isolated compounds are compared directly to the known spectral data of this compound to establish their structural similarity. frontiersin.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to generate a structural "fingerprint" for a molecule by fragmenting the molecular ion and analyzing the resulting product ions. libretexts.org The fragmentation pattern of this compound is unique and predictable, making it a reliable tool for its identification in complex mixtures, a key part of the dereplication process. researchgate.net

When the protonated this compound molecule, [M+H]⁺, is subjected to collision-induced dissociation (CID), it breaks apart at its weakest bonds or through characteristic rearrangement reactions. The resulting fragment ions are diagnostic for specific structural motifs within the molecule. For example, a proposed fragmentation pathway for this compound shows characteristic losses and cleavages within the indole (B1671886) and monoterpene moieties. researchgate.net This specific fragmentation data can be stored in spectral libraries and used to rapidly screen new samples for the presence of the known compound. researchgate.net

Figure 1: Simplified Representation of this compound Fragmentation A visual representation of the key bond cleavages in the this compound structure during MS/MS analysis, leading to diagnostic fragment ions. (Based on the proposed fragmentation pathway from scientific literature. researchgate.net)

Chromatographic Separations and Advanced Purification Strategies for this compound from Complex Matrices

The isolation of pure this compound from its natural source, such as plants from the Rauvolfia or Aspidosperma genera, requires multi-step separation and purification strategies. bath.ac.ukresearchgate.net These processes are designed to separate the target alkaloid from a complex mixture containing hundreds of other secondary metabolites. irejournals.com

Initial extraction is typically followed by preliminary fractionation using techniques like column chromatography. irejournals.com This method separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a liquid mobile phase. bath.ac.uknih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC) or LC-MS, to track the presence of the target compound.

For final purification, high-performance liquid chromatography (HPLC) is the method of choice. rotachrom.com Preparative HPLC can handle larger sample quantities and offers high resolution, allowing for the separation of this compound from its closely related isomers and other impurities, yielding a highly pure compound suitable for definitive structural analysis and biological testing. rotachrom.com

Mechanistic Investigations and Cellular Pharmacology Preclinical

In Vitro Mechanistic Studies of Carapanaubine

Comprehensive in vitro mechanistic studies specifically focused on this compound are notably scarce in publicly available scientific literature. While the compound has been identified as a constituent in certain plant species, detailed investigations into its molecular and cellular activities are limited.

Assessment of Molecular and Cellular Targets

Direct experimental validation of the molecular and cellular targets of this compound is not extensively documented. However, a computational study employing inverse virtual screening has suggested a potential molecular similarity between this compound and known antidiabetic compounds, repaglinide (B1680517) and nateglinide. This in silico analysis points towards the possibility that this compound might interact with ATP-dependent potassium (K-ATP) channels, which are the targets of repaglinide and nateglinide. It is important to underscore that this is a predictive result from a computational model and awaits experimental verification to confirm if this compound indeed binds to and modulates K-ATP channels or any other cellular targets.

Investigation of Intracellular Signaling Pathways Modulated by this compound

Currently, there is a lack of published research specifically investigating the intracellular signaling pathways modulated by this compound. The potential interaction with K-ATP channels, as suggested by computational models, would imply a possible influence on cellular signaling cascades related to ion channel activity and membrane polarization, which are crucial in various physiological processes, including insulin (B600854) secretion. However, without experimental data, any discussion on the specific signaling pathways affected by this compound remains speculative.

Preclinical In Vivo Models for Mechanistic Elucidation of this compound-Related Activities

As of now, there are no specific preclinical in vivo models detailed in the scientific literature that have been used to elucidate the mechanisms of action of this compound. Research on this particular alkaloid has not progressed to the stage of in vivo mechanistic studies.

Comparative Mechanistic Analyses with Structurally Related Monoterpene Indole (B1671886) Alkaloids

This compound belongs to the vast and structurally diverse class of monoterpene indole alkaloids (MIAs). This class of natural products is known for a wide array of potent pharmaceutical activities, including anticancer, antihypertensive, and antimalarial effects. Mechanistic studies of other MIAs can provide a contextual framework for postulating potential activities of this compound, although direct extrapolation is not always possible due to subtle structural differences leading to varied biological functions.

MIAs are biosynthetically derived from the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713), leading to strictosidine (B192452), a key intermediate. From this precursor, a remarkable diversity of structures is generated, which can be broadly categorized into indole and oxindole (B195798) alkaloids, among others. This compound itself is an oxindole alkaloid.

Comparative analyses of MIAs with indole and oxindole skeletons have been performed using techniques like mass spectrometry to identify common fragmentation patterns, which aids in their structural identification. From a pharmacological standpoint, different MIAs exhibit distinct mechanisms of action. For instance:

Anticancer Activity : Well-known MIAs like vinblastine (B1199706) and vincristine (B1662923) exert their anticancer effects by interfering with microtubule formation. Other MIAs have been shown to induce apoptosis or arrest the cell cycle in various cancer cell lines, including those with multidrug resistance.

Cardiovascular Effects : Ajmalicine, an indole alkaloid, is used as an antihypertensive agent. Catharanthine has been shown to dilate small mesenteric arteries by inhibiting voltage-operated calcium channels.

Neurological and Anti-inflammatory Activity : The Gelsemium MIAs, such as koumine (B8086292) and gelsemine, have demonstrated analgesic and anti-inflammatory properties. Mechanistic studies suggest that koumine interacts with the translocator protein (TSPO) in microglia. Other MIAs, like coronaridine (B1218666) and voacangine, have shown significant inhibitory activity against the cholinesterase enzyme in in vitro experiments.

Modulation of Multidrug Resistance : Some MIAs, such as tabernaemontanine (B1252222) and dregamine, have been derivatized to enhance their ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp).

The following table presents a summary of selected monoterpene indole alkaloids and their reported or investigated mechanistic activities, offering a comparative perspective.

| Alkaloid | Class | Reported/Investigated Mechanistic Activity |

| This compound | Oxindole Alkaloid | Putative K-ATP channel binder (in silico) |

| Ajmalicine | Indole Alkaloid | α1-adrenergic receptor antagonist |

| Catharanthine | Indole Alkaloid | Inhibitor of voltage-operated calcium channels |

| Rhynchophylline | Oxindole Alkaloid | Non-competitive NMDA antagonist, calcium channel blocker |

| Koumine | Indole Alkaloid | Ligand for translocator protein (TSPO) in microglia |

| Tabernaemontanine | Indole Alkaloid | P-glycoprotein (P-gp) inhibitor (derivatives) |

This comparative data highlights the diverse molecular targets and mechanisms within the MIA class. While this compound's specific pharmacology remains to be elucidated, its structural classification as an oxindole alkaloid places it within a group of compounds with a proven track record of significant

Structure Activity Relationship Sar Studies and Analog Design

Systematic Structural Modification of Carapanaubine for SAR Exploration

The exploration of a compound's structure-activity relationship (SAR) is fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govmdpi.com This process typically involves the systematic synthesis of analogs, where specific parts of the lead compound—in this hypothetical case, this compound—are modified. nih.govnih.govnih.gov

The primary goals of such a systematic structural modification would be to:

Identify the Pharmacophore: Determine the essential functional groups and their spatial arrangement required for biological activity.

Optimize Potency: Enhance the desired biological effect by modifying the structure.

Improve Selectivity: Modify the molecule to interact more specifically with its intended biological target, reducing off-target effects. nih.gov

Enhance Pharmacokinetic Properties: Alter the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

For a compound like this compound, this would involve creating a library of derivatives by modifying its core scaffold, side chains, and functional groups. Each new analog would then be tested to measure the impact of the modification on its biological activity.

Hypothetical SAR Exploration of this compound:

| Modification Site | Type of Modification | Anticipated Impact on Activity |

| Core Scaffold | Altering ring structures, introducing heteroatoms | Could significantly change the overall shape and electronic properties, potentially leading to a complete loss or a dramatic change in activity. |

| Key Functional Groups | Esterification, amidation, reduction, oxidation | Would probe the importance of hydrogen bonding, charge, and polarity for receptor interaction. |

| Side Chains | Homologation, branching, cyclization | Could explore the steric and lipophilic requirements of the binding pocket. |

This table is illustrative of the general approach to SAR studies. No specific experimental data for this compound is available to populate it with factual findings.

Despite extensive searches, no published studies detailing the systematic structural modification of this compound for SAR exploration were found.

Computational Approaches in this compound SAR Prediction and Optimization

In modern drug discovery, computational methods are integral to predicting and optimizing the SAR of a compound, saving significant time and resources. nih.gov These in silico techniques allow for the virtual screening of large numbers of compounds and provide insights into the molecular interactions driving biological activity. harvard.edu

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target receptor. mdpi.commdpi.comijpsdronline.com This method is crucial for understanding the binding mode of a ligand and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nanobioletters.comnih.gov

In the context of this compound, molecular docking simulations would be used to:

Predict its binding pose within a target protein's active site.

Estimate the binding affinity of this compound and its analogs to the target.

Guide the design of new analogs with improved binding characteristics. mdpi.com

The results of docking studies are often presented in terms of a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Illustrative Docking Simulation Data for Hypothetical this compound Analogs:

| Analog | Modification | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | - | -8.5 | Hydrogen bond with Ser-123, Pi-pi stacking with Phe-234 |

| Analog 1 | Addition of a hydroxyl group | -9.2 | Additional hydrogen bond with Asn-125 |

| Analog 2 | Removal of a methyl group | -7.8 | Loss of hydrophobic interaction with Leu-210 |

This table is a representation of typical data generated from molecular docking studies and is for illustrative purposes only. No such data has been published for this compound.

A thorough search of scientific databases yielded no studies on the molecular docking of this compound or its derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are built using statistical methods to correlate molecular descriptors (physicochemical properties) with observed biological activity. researchgate.net

A QSAR study on this compound derivatives would involve:

Generating a dataset of this compound analogs with their experimentally determined biological activities.

Calculating a wide range of molecular descriptors for each analog (e.g., logP, molecular weight, polar surface area, electronic properties).

Developing a mathematical equation that best predicts the biological activity based on these descriptors.

The resulting QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

No QSAR models for this compound derivatives have been reported in the scientific literature.

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to revolutionize drug discovery by identifying complex patterns in large datasets. nih.govnih.govresearchgate.net In the context of SAR, ML algorithms can be trained on existing data to build predictive models that are often more accurate and sophisticated than traditional QSAR models. ijfmr.com

Potential applications of ML and AI in the study of this compound would include:

Predictive Modeling: Training deep neural networks on a dataset of this compound analogs to predict their biological activity with high accuracy.

De Novo Drug Design: Using generative models to design novel molecules with desired properties that are structurally related to this compound. harvard.edu

Virtual Screening: Employing ML-based models to rapidly screen vast virtual libraries of compounds to identify potential hits with similar activity profiles to this compound.

The successful application of these techniques is contingent on the availability of a substantial and high-quality dataset of this compound analogs and their corresponding biological activities. Currently, there is no evidence in the literature of ML or AI being applied to SAR studies of this compound.

Compound Names Mentioned

As no specific research on this compound analogs or derivatives was found, no other compound names are mentioned in this article.

Ethnobotanical Significance and Traditional Knowledge Integration

Ethnomedical Context of Carapanaubine-Containing Plants

Plants that produce this compound, often belonging to the Apocynaceae family, have a rich history of use in traditional medicine systems across various cultures. researchgate.net These plants are part of a vast natural pharmacy that has been relied upon for primary healthcare in many rural and indigenous communities. researchgate.netnih.gov

Indigenous healers have long recognized the therapeutic potential of plants from families like Apocynaceae. researchgate.net Traditional applications are diverse, with various parts of the plant—including leaves, bark, roots, and seeds—being used to prepare remedies. nih.govresearchgate.net Preparations are commonly made as decoctions, infusions, or poultices for oral or topical administration. nih.govnih.gov

In regions like the Amazon, traditional healers possess intricate knowledge passed down through generations regarding the identification, preparation, and application of medicinal plants. paradiseyakari.com This knowledge is often accompanied by spiritual rituals believed to enhance the potency of the remedies. paradiseyakari.comthe-eis.com Plants within the Apocynaceae family, known to contain a variety of alkaloids, have been traditionally used for treating wounds, infections, and dermatological problems. researchgate.netnih.gov The use of these plants is not merely a matter of treating symptoms but is often embedded in a holistic healing practice that addresses both physical and spiritual well-being. the-eis.comnih.gov

Interactive Data Table: Traditional Preparations of Medicinal Plants Below is a representation of common preparation methods used in traditional healing systems.

| Preparation Method | Description | Typical Plant Parts Used |

| Decoction | Boiling plant material in water to extract active compounds. | Roots, bark, stems |

| Infusion | Steeping plant material in hot water, similar to making tea. | Leaves, flowers |

| Poultice | Crushing fresh plant material and applying it directly to the skin. | Leaves, roots |

| Powder | Drying and grinding plant material for various uses. | Seeds, roots, leaves |

This table illustrates general traditional practices and is not specific to this compound dosage.

Modern scientific analysis has begun to validate the traditional uses of many medicinal plants by identifying their bioactive phytochemical constituents. veterinaria.orgcabidigitallibrary.org Phytochemical screening of plants, including those from the Apocynaceae family, reveals the presence of numerous secondary metabolites such as alkaloids, flavonoids, tannins, saponins, and terpenoids. researchgate.netjbsd.inresearchgate.net These compounds are responsible for the plant's defense mechanisms and often contribute to their medicinal properties. jbsd.in

The presence of a diverse array of these compounds often correlates with the plant's traditional applications. veterinaria.org For instance, tannins and flavonoids are known for their anti-inflammatory and analgesic activities, which supports the use of certain plants for treating pain and swelling. jbsd.in Alkaloids, the class to which this compound belongs, are a major group of compounds in the Apocynaceae family and are known for a wide range of pharmacological effects. researchgate.net The documentation of these compounds provides a scientific basis for the ethnobotanical knowledge, bridging the gap between traditional wisdom and modern pharmacology. researchgate.netveterinaria.org This integration underscores the importance of preserving traditional knowledge as a valuable resource for discovering new therapeutic agents. mdpi.com

Bioassay-Guided Fractionation and Isolation Strategies Based on Ethnobotanical Data

Ethnobotanical knowledge serves as a crucial guide for modern drug discovery. The process of bioassay-guided fractionation is a key scientific strategy that leverages this traditional wisdom to isolate bioactive compounds from medicinal plants. researchgate.nethkbu.edu.hk This method involves systematically separating a crude plant extract into various fractions and testing each fraction for a specific biological activity, such as antimicrobial or anti-inflammatory effects. researchgate.netnih.gov

The selection of the plant and the specific bioassay are often informed by its traditional uses. researchgate.net For example, if a plant is traditionally used to treat infections, its extracts will be tested for antimicrobial activity. The fractions that show the highest activity are then subjected to further separation and purification, often using chromatographic techniques, until a single pure compound responsible for the observed effect is isolated. hkbu.edu.hknih.gov This methodical approach increases the efficiency of discovering novel drug candidates and has led to the isolation of numerous important medicines. researchgate.nethkbu.edu.hk The isolation of a specific alkaloid like this compound from a traditionally used medicinal plant would follow this pathway, validating its potential role in the plant's therapeutic efficacy.

Future Research Directions and Translational Opportunities

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Carapanaubine Research

The future exploration of this compound stands to be significantly enhanced by the application of advanced omics technologies, which allow for a holistic and quantitative understanding of cellular physiology. biotechdelft.com These technologies, including metabolomics and proteomics, offer powerful tools to dissect the intricate biosynthetic pathways of natural products and identify key regulatory factors. frontiersin.orgmdpi.com

Metabolomics has already proven instrumental in this compound research. frontiersin.org In studies on Dendrobium officinale, a medicinal plant known to produce various alkaloids, metabolomic profiling using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) successfully identified this compound as a key terpenoid indole (B1671886) alkaloid (TIA). mdpi.comnih.govnih.gov A pivotal study demonstrated that treating protocorm-like bodies of D. officinale with precursors such as tryptophan and secologanin (B1681713), along with the elicitor methyl jasmonate (MeJA), led to a dramatic increase in this compound levels. mdpi.comnih.govresearchgate.net This approach, which identified 29 differential metabolites, confirmed that the metabolic flux could be shifted towards the TIA biosynthetic pathway. nih.govresearchgate.net Such metabolomics studies provide crucial insights into metabolite accumulation and suggest potential strategies to improve the content of target compounds. frontiersin.orgfrontiersin.org

Complementing metabolomics, proteomics offers a more direct assessment of the functional molecules driving biosynthesis. nih.gov While transcriptomics reveals changes at the mRNA level, proteomics can more accurately reflect the expression levels of key enzymes involved in the synthesis of active compounds like this compound. frontiersin.orgnih.gov Future research should focus on applying proteomic techniques, such as isobaric tags for relative and absolute quantification (iTRAQ) or data-independent acquisition (DIA), to this compound-producing organisms. nih.gov This would help identify and quantify the specific enzymes, like strictosidine (B192452) synthase, whose activity is upregulated during increased this compound production. mdpi.comnih.gov

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—represents the ultimate goal. frontiersin.orgnih.gov By combining these datasets, researchers can build comprehensive models of the TIA biosynthesis network, identify rate-limiting steps, and uncover the regulatory genes and proteins that control the production of this compound. frontiersin.orgfrontiersin.org

Exploration of Uncharted Biological Activities and Novel Molecular Targets

While this compound is a known natural alkaloid, the full spectrum of its biological activities and molecular targets remains largely uncharted. Modern computational approaches, such as inverse virtual screening, are powerful tools for generating new hypotheses and identifying potential protein targets for natural products. mdpi.comnih.gov

An in silico study utilizing the DIA-DB inverse virtual screening server explored a library of compounds from African medicinal plants for potential anti-diabetic activity. mdpi.com In this screening, this compound was identified as having molecular similarity to known SGLT2 (sodium-glucose cotransporter 2) inhibitors. mdpi.com This finding suggests that SGLT2 could be a novel molecular target for this compound, pointing toward a previously unexplored potential for its use in diabetes research. mdpi.com The identification of such novel targets is a critical first step, which must be followed by rigorous experimental validation using in vitro binding assays and cellular functional assays to confirm the predicted activity. nih.gov

The discovery of gabapentin (B195806) and levetiracetam (B1674943) through traditional screening models, which later led to the identification of entirely new molecular targets (the α2δ subunit of voltage-activated calcium channels and the synaptic vesicle protein SV2A, respectively), serves as a powerful precedent. nih.gov Similarly, systematic screening of this compound against diverse panels of receptors, enzymes, and ion channels could uncover unexpected biological functions. This exploration is not limited to a single therapeutic area and could reveal activities ranging from neuroprotective to antimicrobial or anti-inflammatory effects, significantly broadening the potential translational applications of the compound.

Development of Next-Generation Analytical Tools for this compound and Its Metabolites

The detection and quantification of this compound and its metabolites rely on sophisticated analytical tools. Current methods primarily involve a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govnih.gov However, the evolution of next-generation analytics promises to deliver tools with even greater sensitivity, speed, and resolving power, which is crucial for analyzing complex biological matrices. iiot-world.comprada-research.net

Future advancements will likely incorporate ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) systems. researchgate.net These platforms offer superior separation efficiency and mass accuracy, enabling the confident identification of this compound and its metabolites even at trace levels. Furthermore, the handling of the vast datasets generated by these technologies requires advanced bioinformatics. biotechdelft.comthoughtspot.com The use of multivariate statistical analyses, including principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), has been essential in metabolomics studies to discern meaningful patterns from complex data, as demonstrated in the analysis of Dendrobium officinale metabolites. researchgate.netresearchgate.net

A particularly promising next-generation approach is the use of MS/MS-based molecular networking. researchgate.net This technique organizes fragmentation data from mass spectrometry to group structurally related molecules, allowing for the rapid dereplication of known compounds and the identification of novel, related structures within a complex extract. Applying molecular networking to this compound research would not only streamline its detection but also facilitate the discovery of new, structurally similar alkaloids and their metabolic derivatives in a single, efficient workflow. researchgate.net

Integrated Research Strategies for Drug Discovery from this compound and Its Scaffolds

Translating a natural product like this compound into a therapeutic agent requires an integrated drug discovery strategy that combines expertise from multiple scientific disciplines. iric.capharmaron.commetrionbiosciences.com This modern approach moves beyond siloed research, creating a collaborative framework that encompasses medicinal chemistry, computational design, biology, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to efficiently advance a compound from a "hit" to a clinical candidate. admescope.com

A cornerstone of this strategy is the concept of scaffold-based drug design. mdpi.comlifechemicals.com The core chemical structure of this compound serves as a valuable molecular scaffold—a template for the synthesis of new derivatives. mdpi.combiosolveit.de Medicinal chemists can employ several tactics, such as "scaffold decoration," where new functional groups are added to the core to fine-tune its properties, or "scaffold hopping," where the central core is replaced with a structurally novel motif while preserving the key pharmacophoric features responsible for biological activity. frontiersin.orgnih.gov This allows for the systematic optimization of a compound's potency and selectivity while improving its pharmacological profile, such as enhancing metabolic stability or reducing off-target effects. frontiersin.orgnih.gov

An integrated research program for this compound would involve iterative "design-make-test" cycles. admescope.com It begins with computational modeling and virtual screening to design novel analogues based on the this compound scaffold. iric.ca These designs are then brought to life through synthetic chemistry, often utilizing parallel synthesis to rapidly generate a library of related compounds. iric.califechemicals.com The new molecules are subsequently evaluated in a suite of in vitro biological and ADME assays. admescope.com The data from these tests feed back into the design phase, informing the next round of optimization. This continuous, multi-parameter optimization process de-risks development and accelerates the identification of a lead compound with the best possible therapeutic potential. metrionbiosciences.comadmescope.com

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Carapanaubine’s biochemical mechanisms?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:

- Population: Specific biological systems (e.g., enzyme pathways).

- Intervention: this compound exposure at varying concentrations.

- Comparison: Control groups without this compound.

- Outcome: Quantify inhibition/activation of target enzymes.

Ensure alignment with gaps identified in prior systematic reviews or meta-analyses .

Q. What are key considerations for designing a reproducible experimental protocol for this compound synthesis or isolation?

- Methodological Answer :

- Operationalize variables : Define purity thresholds, solvent systems, and temperature/pressure conditions.

- Documentation : Use standardized lab notebooks to record procedural deviations.

- Validation : Replicate baseline experiments (e.g., NMR spectroscopy for structural confirmation) and cross-validate with independent techniques (e.g., mass spectrometry) .

研究方法是越详细越好吗?02:38

Q. How should researchers address participant selection in studies involving this compound’s pharmacological effects?

- Methodological Answer :

- Criteria : Define inclusion/exclusion parameters (e.g., cell lines, animal models, or human cohorts with specific biomarkers).

- Sampling : Use stratified sampling to account for variability (e.g., genetic diversity in model organisms).

- Ethics : Ensure compliance with institutional review boards (IRBs) for human subjects, emphasizing informed consent .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be systematically analyzed?

- Methodological Answer :

- Contradiction Mapping : Identify principal contradictions (e.g., dose-dependent vs. context-specific effects) using dialectical analysis .

- Statistical Reconciliation : Apply meta-regression to assess heterogeneity sources (e.g., cell culture conditions, assay sensitivity).

- Mechanistic Hypotheses : Propose experiments to test competing explanations (e.g., reactive oxygen species modulation vs. apoptosis pathways) .

Q. What strategies optimize this compound’s experimental protocols for high-throughput screening?

- Methodological Answer :

- Automation : Integrate robotic liquid handling systems to minimize human error.

- Quality Control : Use internal standards (e.g., reference inhibitors) in each assay plate.

- Data Pipelines : Implement machine learning for outlier detection and dose-response curve fitting .

Q. How can researchers ensure robust replication of this compound’s reported bioactivity in independent labs?

- Methodological Answer :

- Protocol Harmonization : Share detailed SOPs (e.g., via platforms like Protocols.io ) including batch-specific metadata (e.g., solvent lot numbers).

- Blinded Replication : Engage third-party labs to repeat key experiments without prior knowledge of expected outcomes.

- Data Transparency : Publish raw datasets and negative results to reduce publication bias .

Methodological Frameworks for Data Interpretation

Q. What frameworks guide the interpretation of this compound’s dual roles as both an inhibitor and activator in different contexts?

- Methodological Answer :

- Contradiction Theory : Apply principal aspect analysis to determine dominant mechanisms under specific conditions (e.g., pH, co-factor availability) .

- Systems Biology : Build computational models to simulate network-level interactions (e.g., feedback loops in signaling pathways) .

Q. How should researchers structure the discussion section when reporting null or inconclusive findings for this compound?

- Methodological Answer :

- Contextualize Results : Compare with prior studies, highlighting methodological divergences (e.g., assay sensitivity thresholds).

- Limit Acknowledgment : Discuss sample size limitations or confounding variables (e.g., compound stability).

- Hypothesis Refinement : Propose follow-up experiments (e.g., structural analogs to test SAR hypotheses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.